methyl N-(pyrrolidin-3-yl)carbamate
Description
Methyl N-(pyrrolidin-3-yl)carbamate is a carbamate derivative featuring a pyrrolidine ring substituted at the 3-position with a methyl carbamate group. Carbamates of this class are often utilized as intermediates in pharmaceutical synthesis due to their stability and reactivity.
Properties
IUPAC Name |
methyl N-pyrrolidin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLMLGQGLTMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610930 | |
| Record name | Methyl pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184107-53-7 | |
| Record name | Methyl pyrrolidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(pyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: N-substituted carbamates.
Scientific Research Applications
Therapeutic Applications
Methyl N-(pyrrolidin-3-yl)carbamate has been investigated for its therapeutic potential, particularly as an anti-inflammatory agent.
- Inflammatory Bowel Disease (IBD) : Research indicates that derivatives of this compound exhibit inhibitory effects on the fractalkine-CX3CR1 pathway, which is implicated in the pathogenesis of IBD. The modulation of this pathway suggests that these compounds could serve as therapeutic agents for conditions like ulcerative colitis and Crohn's disease .
- Autoimmune Diseases : The compound's ability to inhibit chemokine pathways positions it as a candidate for treating various autoimmune diseases, including rheumatoid arthritis and lupus nephritis. Studies have shown that targeting specific chemokines can reduce immune cell infiltration in affected tissues .
Chemical Synthesis
This compound can be synthesized through several chemical processes, which are crucial for its application in research and pharmaceuticals.
- Synthesis Methods : The synthesis typically involves the reaction of pyrrolidine derivatives with carbamic acid or its derivatives under controlled conditions using condensing agents like PyBOP (benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate). This process allows for the formation of stable amide bonds essential for the compound's activity .
Biological Studies
The biological activity of this compound has been the subject of various studies aimed at understanding its mechanism of action.
- Cell Migration and Inflammation : Research has shown that this compound can influence cell migration by modulating chemokine signaling pathways. By inhibiting specific receptors involved in immune cell adhesion and migration, it demonstrates potential in controlling inflammatory responses .
Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:
- Study on IBD Models : In animal models of inflammatory bowel disease, compounds derived from this compound demonstrated significant reductions in inflammation markers, supporting their potential as therapeutic agents .
- Autoimmunity Research : Clinical trials assessing the effects of these compounds on autoimmune conditions have shown promising results, indicating a reduction in disease activity scores among participants treated with these inhibitors .
Mechanism of Action
The mechanism of action of methyl N-(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Research Findings and Limitations
Synthetic Challenges :
- The introduction of bulky groups (e.g., tert-butyl) requires specialized protecting strategies to avoid side reactions during synthesis .
- Methyl carbamates with branched substituents (e.g., 1-methylpyrrolidine) demonstrate variable stability under basic conditions, necessitating optimized reaction protocols .
- Data Gaps: Limited toxicological data for this compound analogs highlight the need for further in vivo studies . Thermophysical properties (e.g., melting points, solubility) are underreported in available literature, complicating formulation development.
Biological Activity
Methyl N-(pyrrolidin-3-yl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
1. Chemical Structure and Synthesis
This compound is characterized by its pyrrolidine ring, which plays a crucial role in its biological activity. The synthesis typically involves the reaction of methyl carbamate with pyrrolidine derivatives. Various synthetic routes have been explored to optimize yield and purity, with modifications to the pyrrolidine ring affecting biological properties.
2.1 Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antibacterial activity was assessed using the disc diffusion method, revealing that certain derivatives showed potent effects comparable to established antibiotics like ciprofloxacin .
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| 8c | High | High |
| 11a | Moderate | High |
| 11d | No activity | No activity |
2.2 Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Compounds with similar structures have been investigated as selective inhibitors of neuronal nitric oxide synthase (nNOS), which may have implications for treating neurodegenerative diseases such as Alzheimer's . In vitro studies indicate that these compounds can modulate nitric oxide levels, potentially providing therapeutic benefits.
The biological activities of this compound are attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects in conditions like inflammatory bowel disease .
- Cell Signaling Pathways : It modulates cell signaling mechanisms, particularly those involving chemokines like fractalkine and its receptor CX3CR1, influencing immune cell migration and adhesion during inflammation .
4.1 In Vivo Studies
In vivo studies utilizing animal models have provided insights into the pharmacokinetics and efficacy of this compound derivatives. For instance, a study demonstrated that these compounds could significantly reduce inflammation in models of colitis, suggesting their potential as anti-inflammatory agents .
4.2 Clinical Implications
Clinical trials are necessary to further assess the safety and efficacy of this compound in humans. Preliminary findings suggest promising applications in treating infections and neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
